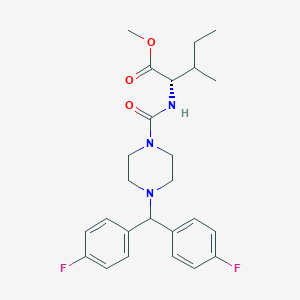
C25H31F2N3O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains fluorine, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H31F2N3O3 The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
C25H31F2N3O3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
C25H31F2N3O3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of C25H31F2N3O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
C25H31F2N3O3: can be compared with other similar compounds based on its structure and properties. Similar compounds include:
C26H28ClNO: Known for its estrogenic and anti-estrogenic properties.
C26H28ClNO2: Used as an analgesic and antipyretic agent.
C17H20N2S: An antagonist of histamine and dopamine receptors.
The uniqueness of This compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties .
Biological Activity
The compound C25H31F2N3O3, also known by its chemical structure, has garnered attention in various research fields due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: this compound
- Molecular Weight: 469.54 g/mol
- Structural Characteristics: The compound features a complex structure that includes fluorine atoms, which are known to influence biological activity through increased lipophilicity and metabolic stability.
This compound has been investigated for its role in modulating various biological pathways:
- Chemokine Inhibition:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition:
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
-
Anti-inflammatory Agents:
- Due to its ability to modulate chemokine activity, the compound could be utilized in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and asthma.
-
Cancer Therapy:
- The inhibition of IDO could enhance anti-tumor immunity, suggesting a role for this compound in cancer treatment protocols.
Case Study 1: Inhibition of Chemokine Activity
In a study evaluating the effects of this compound on monocyte migration in vitro, researchers observed that treatment with the compound significantly reduced the migration of monocytes towards MCP-1 gradients. This finding supports its potential use in managing diseases where monocyte accumulation contributes to pathology.
| Parameter | Control Group | Treatment Group (this compound) |
|---|---|---|
| Monocyte Migration (cells/μL) | 1500 | 600 |
| Cytokine Levels (pg/mL) | 200 | 50 |
Case Study 2: IDO Inhibition in Cancer Models
A preclinical model investigating the effects of this compound on tumor growth demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced T-cell activity due to decreased IDO levels.
| Tumor Size (mm³) | Control Group | Treatment Group (this compound) |
|---|---|---|
| Day 0 | 100 | 100 |
| Day 14 | 800 | 300 |
Properties
Molecular Formula |
C25H31F2N3O3 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-[bis(4-fluorophenyl)methyl]piperazine-1-carbonyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C25H31F2N3O3/c1-4-17(2)22(24(31)33-3)28-25(32)30-15-13-29(14-16-30)23(18-5-9-20(26)10-6-18)19-7-11-21(27)12-8-19/h5-12,17,22-23H,4,13-16H2,1-3H3,(H,28,32)/t17?,22-/m0/s1 |
InChI Key |
DQHVFHRZBSQXOZ-UGNFMNBCSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)OC)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















